![molecular formula C33H53Cl2N5O4S B12299782 1-[2-(11-aminoundecanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B12299782.png)
1-[2-(11-aminoundecanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VH 032 amide-alkylC10-amine is a functionalized von-Hippel-Lindau protein ligand (VHL) used in PROTAC (Proteolysis Targeting Chimera) research and development. This compound incorporates an E3 ligase ligand with an alkyl linker and a terminal amine, making it suitable for conjugation to a target protein ligand .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VH 032 amide-alkylC10-amine involves multiple steps, starting with the preparation of the VHL ligand. The key steps include:
Formation of the VHL Ligand: The VHL ligand is synthesized through a series of reactions involving the coupling of various intermediates.
Attachment of the Alkyl Linker: An alkyl linker is introduced to the VHL ligand through amide bond formation.
Introduction of the Terminal Amine:
Industrial Production Methods
Industrial production of VH 032 amide-alkylC10-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Types of Reactions
VH 032 amide-alkylC10-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group.
Reduction: Reduction reactions can occur at the amide or alkyl linker.
Substitution: Substitution reactions are common, especially at the terminal amine group
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Basic Information
- Molecular Formula : C22H30N4O3S·2HCl
- Molecular Weight : 467.0 g/mol
- CAS Number : 1448189-80-7
Structure
The compound features a complex structure that includes:
- A pyrrolidine ring,
- An amide linkage,
- A thiazole moiety,
- A hydroxy group.
Drug Discovery
The compound is primarily investigated for its role as a protein degrader . It functions within the framework of PROTAC (Proteolysis Targeting Chimeras) technology, which is an innovative approach to targeted protein degradation. PROTACs utilize bifunctional small molecules to recruit E3 ligases to target proteins for ubiquitination and subsequent degradation by the proteasome. This mechanism presents a novel strategy for drug development against diseases where protein overexpression or malfunction is implicated.
Case Study: Targeting Oncogenic Proteins
Research has demonstrated the efficacy of this compound in degrading specific oncogenic proteins that contribute to cancer progression. By selectively targeting these proteins, the compound may provide a therapeutic avenue for treating various cancers, particularly those resistant to conventional therapies.
Mechanistic Studies
Studies have shown that the compound can modulate various signaling pathways associated with cell survival and apoptosis. The interaction with thiazole-containing moieties enhances its binding affinity to target proteins, facilitating effective degradation.
Example Findings
In vitro assays have indicated that this compound significantly reduces the levels of target proteins in cancer cell lines, leading to decreased cell proliferation and increased apoptosis rates. These findings underscore its potential as a therapeutic agent in oncology.
Therapeutic Potential
Beyond oncology, there is growing interest in the compound's potential applications in other therapeutic areas:
- Neurodegenerative Diseases : By targeting misfolded proteins associated with diseases like Alzheimer's and Parkinson's.
- Autoimmune Disorders : Modulating immune responses through targeted protein degradation could offer new treatment strategies.
Data Table of Research Findings
Mechanism of Action
VH 032 amide-alkylC10-amine functions by binding to the von-Hippel-Lindau protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The alkyl linker and terminal amine allow for the conjugation of the compound to various target protein ligands, enhancing its versatility in PROTAC applications .
Comparison with Similar Compounds
Similar Compounds
VH 032: A precursor to VH 032 amide-alkylC10-amine, lacking the alkyl linker and terminal amine.
VH 032-linker 10: Another variant with a different linker length and functional groups
Uniqueness
VH 032 amide-alkylC10-amine is unique due to its functionalized VHL ligand, which includes an alkyl linker and terminal amine. This design enhances its ability to conjugate with various target protein ligands, making it a valuable tool in PROTAC research and development .
Biological Activity
The compound 1-[2-(11-aminoundecanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride, often referred to as a PROTAC (proteolysis-targeting chimera), has garnered attention for its potential in modulating biological pathways through targeted protein degradation. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound features a complex structure with the following characteristics:
- Molecular Formula : C22H29N3O3S
- Molecular Weight : 415.549 g/mol
- Chirality : The compound contains chiral centers which influence its biological activity.
- Targeting the VHL E3 Ubiquitin Ligase : The compound acts as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of target proteins, particularly those involved in cancer pathways.
- Stabilization of HIFs : By inhibiting VHL's interaction with hypoxia-inducible factors (HIFs), it can lead to increased levels of HIFs, which play critical roles in cellular responses to hypoxia and are implicated in tumorigenesis.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits potent activity against specific cancer cell lines:
- Cell Lines Tested : SK-MEL-28 (BRAF mutant), among others.
- EC50 Values : The effective concentration for inhibiting cell growth was found to be approximately 37 nM for BRAF-driven cancer cells.
In Vivo Studies
Recent studies have indicated promising results in animal models:
- Tumor Growth Inhibition : Administration of the compound led to significant reductions in tumor size in xenograft models.
Structure-Activity Relationships (SAR)
The design of this compound is based on optimizing interactions with both the VHL ligase and the target protein. Key modifications include:
- Amino Acid Substitution : Variations in the amino acid side chains have been shown to enhance binding affinity and selectivity towards target proteins.
Case Studies
- Study on BRAF Mutants : A study published in Journal of Medicinal Chemistry reported that modifications to the pyrrolidine moiety significantly increased potency against BRAF V600E mutants, showcasing its potential as a targeted therapy for melanoma .
- VHL-HIF Pathway Modulation : Research has shown that compounds similar to this one can effectively stabilize HIFs under normoxic conditions, providing insights into their therapeutic applications in ischemic diseases .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C22H29N3O3S |
Molecular Weight | 415.549 g/mol |
Target | VHL E3 Ubiquitin Ligase |
EC50 (SK-MEL-28) | ~37 nM |
Tumor Growth Reduction | Significant in xenograft models |
Properties
Molecular Formula |
C33H53Cl2N5O4S |
---|---|
Molecular Weight |
686.8 g/mol |
IUPAC Name |
1-[2-(11-aminoundecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C33H51N5O4S.2ClH/c1-23-29(43-22-36-23)25-16-14-24(15-17-25)20-35-31(41)27-19-26(39)21-38(27)32(42)30(33(2,3)4)37-28(40)13-11-9-7-5-6-8-10-12-18-34;;/h14-17,22,26-27,30,39H,5-13,18-21,34H2,1-4H3,(H,35,41)(H,37,40);2*1H |
InChI Key |
AANLWYRSPUHEKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCN)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.